![molecular formula C24H23N3O5S B1227702 3-(Methylsulfamoyl)benzoic acid [2-[(9-ethyl-3-carbazolyl)amino]-2-oxoethyl] ester](/img/structure/B1227702.png)
3-(Methylsulfamoyl)benzoic acid [2-[(9-ethyl-3-carbazolyl)amino]-2-oxoethyl] ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(methylsulfamoyl)benzoic acid [2-[(9-ethyl-3-carbazolyl)amino]-2-oxoethyl] ester is a member of carbazoles.
Scientific Research Applications
Amino Acid Derivatives Synthesis : Riabchenko et al. (2020) investigated the creation of new amino acid derivatives using 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride, a related compound. They explored the interaction with amino acid methyl esters, leading to the formation of corresponding amino acid sulfonamide derivatives of isocoumarin (Riabchenko et al., 2020).
Uricosuric Agents in Gout Treatment : Sarbanes (2002) discussed the utility of sulfamoyl benzoic acids and their derivatives, such as esters and amides, as uricosuric agents in treating gout and gouty arthritis. This application is relevant to the compound given its structural similarities (Sarbanes, 2002).
Antimicrobial Activity : Abdel Ghani and Mansour (2011) studied the structure and biological activity of a similar compound, 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester. They performed quantum mechanical calculations and evaluated its antibacterial activity (Abdel Ghani & Mansour, 2011).
Synthesis and Anticancer Evaluation : Harry et al. (2017) focused on the synthesis of N-{para-(ferrocenyl) ethynyl benzoyl} amino acid and dipeptide methyl and ethyl esters, including a biological evaluation as anticancer agents. This research is pertinent due to the similarity in the chemical structure of the compounds studied (Harry et al., 2017).
Analgesic and Anti-Inflammatory Agents : Gokulan et al. (2012) synthesized a series of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters and evaluated them for analgesic and anti-inflammatory activity. This study is relevant as it explores the potential therapeutic applications of chemically related compounds (Gokulan et al., 2012).
properties
Product Name |
3-(Methylsulfamoyl)benzoic acid [2-[(9-ethyl-3-carbazolyl)amino]-2-oxoethyl] ester |
|---|---|
Molecular Formula |
C24H23N3O5S |
Molecular Weight |
465.5 g/mol |
IUPAC Name |
[2-[(9-ethylcarbazol-3-yl)amino]-2-oxoethyl] 3-(methylsulfamoyl)benzoate |
InChI |
InChI=1S/C24H23N3O5S/c1-3-27-21-10-5-4-9-19(21)20-14-17(11-12-22(20)27)26-23(28)15-32-24(29)16-7-6-8-18(13-16)33(30,31)25-2/h4-14,25H,3,15H2,1-2H3,(H,26,28) |
InChI Key |
XIDCKCNBJMDMRK-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)COC(=O)C3=CC(=CC=C3)S(=O)(=O)NC)C4=CC=CC=C41 |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)COC(=O)C3=CC(=CC=C3)S(=O)(=O)NC)C4=CC=CC=C41 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl {1-[(9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-2-yl)carbonyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B1227621.png)

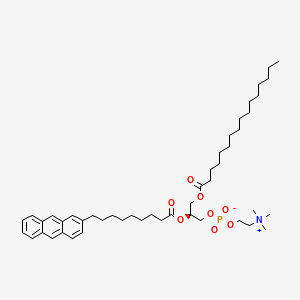
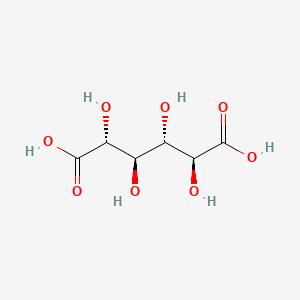
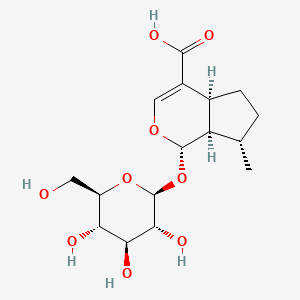
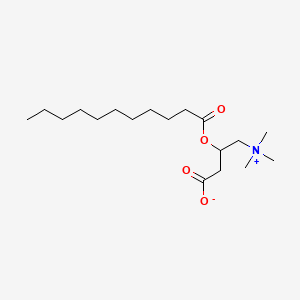
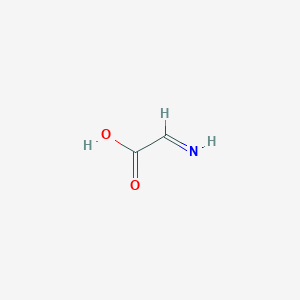

![N-[amino-[2-(1H-indol-3-yl)ethylimino]methyl]-4-chlorobenzamide](/img/structure/B1227635.png)
![N-(4-ethoxyphenyl)-2-[(6-phenyl-4-thieno[2,3-d]pyrimidinyl)thio]propanamide](/img/structure/B1227636.png)
![4-(1,3-benzodioxol-5-yl)-6-[[2-(4-chlorophenyl)ethylamino]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester](/img/structure/B1227638.png)
![N-[(2-methoxyphenyl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxin-3-carboxamide](/img/structure/B1227641.png)
![N-(3-acetylphenyl)-5,7-dimethyl-3-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1227642.png)